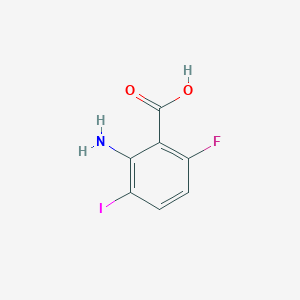

2-Amino-6-fluoro-3-iodobenzoic acid

Description

Significance of Halogenated Aromatic Scaffolds in Synthetic Methodologies

Halogenated aromatic compounds are fundamental building blocks in modern organic chemistry and drug discovery. The incorporation of halogens like fluorine, chlorine, and iodine into an aromatic ring can profoundly influence a molecule's steric and electronic properties. orgsyn.org Fluorine, with its high electronegativity and small size, is often used to enhance metabolic stability and binding affinity in drug candidates. In fact, approximately 20% of all pharmaceutical drugs contain fluorine.

The presence of heavier halogens like iodine offers distinct advantages. The carbon-iodine bond is weaker and more polarizable, making it an excellent leaving group in various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are foundational methods for creating complex molecular architectures. This reactivity allows iodo-substituted compounds to serve as versatile intermediates for introducing a wide array of other functional groups. The strategic placement of different halogens on a single aromatic scaffold, as seen in 2-Amino-6-fluoro-3-iodobenzoic acid, creates a multifunctional platform where each halogen can be addressed selectively in sequential synthetic steps.

Contextualization of Aminobenzoic Acid Derivatives as Key Building Blocks

Aminobenzoic acids are a well-established class of intermediates, prized for their structural versatility. chemsrc.com The prototypical member, para-aminobenzoic acid (PABA), is a key component in the biological synthesis of folate and serves as a structural motif in numerous drugs. chemsrc.comnih.gov The amino and carboxylic acid groups on the aromatic ring provide two reactive handles for chemical modification, allowing for the construction of amides, esters, and other derivatives. chemsrc.comarkat-usa.org

Derivatives of aminobenzoic acid are widely used as starting materials for pharmaceuticals, dyes, and pesticides. For instance, 2-amino-3-fluorobenzoic acid is a known intermediate in the synthesis of indole (B1671886) derivatives with therapeutic applications, including anti-inflammatory agents. orgsyn.org The presence of the amino group also directs the position of further electrophilic substitution reactions on the aromatic ring, a key consideration in multi-step synthetic planning.

Overview of Research Trajectories for Multifunctional Benzoic Acid Systems

Current research into multifunctional benzoic acid systems is driven by the demand for novel compounds with tailored properties for various applications, from materials science to pharmaceuticals. One major trend is the development of "clean label" and natural preservatives, pushing innovation in benzoic acid derivatives. sigmaaldrich.com In medicinal chemistry, research focuses on creating complex, highly substituted aromatic compounds as scaffolds for new therapeutic agents. The goal is often to design molecules that can interact with biological targets in a highly specific manner.

Research has shown that combining different functional groups on a benzoic acid core can lead to synergistic effects. For example, the development of terahertz metamaterial devices has been explored for the enhanced detection of benzoic acid and its derivatives in various media, indicating their importance in analytical chemistry as well. The synthesis of poly-substituted benzoic acids, such as those containing multiple different halogens and an amino group, presents synthetic challenges but offers access to novel chemical space. These complex building blocks are investigated for their potential as enzyme inhibitors or as probes in biochemical assays, where the specific arrangement of functional groups dictates their biological activity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5FINO2 |

|---|---|

Molecular Weight |

281.02 g/mol |

IUPAC Name |

2-amino-6-fluoro-3-iodobenzoic acid |

InChI |

InChI=1S/C7H5FINO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12) |

InChI Key |

IXOPOEYUAMHNFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)N)I |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Amino 6 Fluoro 3 Iodobenzoic Acid

Reactivity of the Amino Group

The amino (-NH₂) group is a potent activating group and a nucleophile, significantly influencing the molecule's reactivity. Its chemical behavior is central to many synthetic transformations.

Nucleophilic Additions and Condensation Reactions

As a primary amine, the amino group of 2-amino-6-fluoro-3-iodobenzoic acid can participate in nucleophilic addition and condensation reactions with carbonyl compounds. For instance, reaction with aldehydes or ketones typically yields Schiff bases (imines). This type of condensation is fundamental in the synthesis of various heterocyclic systems. The reaction of anthranilic acids with ketones or aldehydes can lead to the formation of γ-hydroxyquinoline derivatives, a process known as the Niementowski quinoline synthesis. wikipedia.org

| Reactant | Reagent(s) | Product Type |

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Schiff Base / Imine |

| This compound | Acetophenone | 2-phenyl-4-hydroxyquinoline derivative |

Formation of Amides and Other Nitrogen-Containing Derivatives

The nucleophilic nature of the amino group allows for its acylation to form amides, a common transformation in organic synthesis. This is typically achieved by reacting the aminobenzoic acid with acylating agents like acyl chlorides or acid anhydrides. The reaction may be catalyzed by a mild base to neutralize the acid byproduct. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are crucial for introducing new functional groups and building more complex molecular architectures.

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acetyl Chloride (CH₃COCl) | N-acetyl derivative (Amide) |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-acetyl derivative (Amide) |

| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-benzenesulfonyl derivative (Sulfonamide) |

Diazotization and Subsequent Transformations

One of the most significant reactions of primary aromatic amines is diazotization. organic-chemistry.org Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures, converts the amino group into a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group (as N₂ gas) and can be substituted by a wide variety of nucleophiles. organic-chemistry.org

This pathway opens up numerous synthetic possibilities, most notably the Sandmeyer reaction, which uses copper(I) salts to introduce chloro, bromo, or cyano groups. nih.govbyjus.comwikipedia.org Other transformations include the introduction of iodo, fluoro (Balz-Schiemann reaction), hydroxyl, and hydrogen groups, allowing for extensive modification of the aromatic ring. wikipedia.orgucla.eduorganic-chemistry.org For example, diazotization of aminobenzoic acids can be followed by hydroxylation to yield hydroxybenzoic acids like salicylic acid. scirp.orgscirp.orgresearchgate.net

| Reaction Name | Reagent(s) | Resulting Functional Group |

| Sandmeyer Reaction | CuCl / HCl | Chloro (-Cl) |

| Sandmeyer Reaction | CuBr / HBr | Bromo (-Br) |

| Sandmeyer Reaction | CuCN / KCN | Cyano (-CN) |

| Iodination | KI | Iodo (-I) |

| Schiemann Reaction | HBF₄, heat | Fluoro (-F) |

| Hydroxylation | H₂O, H⁺, heat | Hydroxyl (-OH) |

| Reduction (Deamination) | H₃PO₂ | Hydrogen (-H) |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid (-COOH) group is an acidic functional group that can undergo a variety of transformations, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). Alternatively, the carboxylic acid can be "activated" by conversion to a more reactive derivative, such as an acyl chloride (using reagents like thionyl chloride, SOCl₂) or an active ester, which then readily reacts with an alcohol to form the ester.

Amidation of the carboxylic acid group requires reaction with an amine. This reaction is typically not performed by direct heating of the carboxylic acid and amine, but rather through the use of coupling agents. ajchem-a.com Common coupling agents like dicyclohexylcarbodiimide (DCC) facilitate the formation of the amide bond under milder conditions. ajchem-a.com Alternatively, the carboxylic acid can be converted to an acyl chloride first, which then reacts smoothly with an amine to yield the corresponding amide.

| Transformation | Reagent(s) | Product Type |

| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl Ester |

| Amidation (via Acyl Chloride) | 1. SOCl₂ 2. Ammonia (NH₃) | Primary Amide |

| Amidation (Coupling) | Benzylamine, DCC | N-benzylamide |

Decarboxylative Processes in Synthetic Sequences

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide (CO₂), is a synthetically useful reaction. While the decarboxylation of simple benzoic acids requires harsh conditions, the presence of certain substituents can facilitate this process. For instance, palladium-catalyzed ipso-iododecarboxylation has been reported for aromatic carboxylic acids using reagents like N-iodosuccinimide (NIS). nih.gov Transition-metal-free methods for decarboxylative iodination have also been developed. nih.govacs.org Such a reaction would transform this compound into 1-amino-3-fluoro-2,4-diiodobenzene, assuming the reaction proceeds with iodination at the position of the former carboxyl group. The development of methods for the direct conversion of benzoic acids to aryl halides via decarboxylation remains a significant area of research. nih.gov In some cases, decarboxylation can be a key step in C-N bond formation, proceeding through an aryl iodine intermediate followed by a cross-coupling reaction. rsc.org

| Reaction Type | Reagent(s) / Catalyst | Potential Product |

| ipso-Iododecarboxylation | N-Iodosuccinimide (NIS), Pd catalyst | 1-Amino-3-fluoro-2,4-diiodobenzene |

| Decarboxylation | Heat, Copper catalyst | 3-Fluoro-2-iodoaniline |

Reactivity of Halogen Substituents (Fluorine and Iodine)

The chemical behavior of this compound is largely dictated by the distinct properties of its two halogen substituents: fluorine and iodine. These atoms, positioned on the same aromatic ring, exhibit divergent reactivity profiles that allow for selective chemical transformations.

Influence of Halogen Electronegativity and Steric Effects on Reactivity

The reactivity of the carbon-halogen bonds in this compound is a direct consequence of the fundamental properties of fluorine and iodine. Fluorine is the most electronegative element, resulting in a highly polarized and strong carbon-fluorine (C-F) bond. This bond is generally resistant to cleavage, making the fluorine substituent relatively inert under many common reaction conditions, particularly those involving palladium-catalyzed cross-coupling.

In contrast, iodine is significantly less electronegative, leading to a less polarized and much weaker carbon-iodine (C-I) bond. This weaker bond makes the iodine atom an excellent leaving group and the primary site of reactivity for transformations like nucleophilic substitution and cross-coupling reactions.

The electronic environment of the benzene (B151609) ring further modulates this reactivity. The electron-withdrawing nature of the fluorine atom can increase the Lewis acidity of the iodine atom at the meta-position. This effect can enhance the ability of the iodine to participate in interactions like halogen bonding and makes the attached carbon atom more electrophilic and susceptible to oxidative addition by a metal catalyst. nih.gov

Sterically, the iodine atom is flanked by the amino and carboxylic acid groups. While the amino group is relatively small, the ortho-positioning of both the amino and fluoro groups can create a crowded environment that may influence the approach of bulky reagents or catalysts to the C-I bond.

| Property | Carbon-Fluorine (C-F) Bond | Carbon-Iodine (C-I) Bond |

| Electronegativity Difference | High | Low |

| Bond Polarity | High | Low |

| Bond Dissociation Energy (Typical Aryl) | ~123 kcal/mol | ~65 kcal/mol |

| Reactivity in Cross-Coupling | Generally unreactive | Highly reactive |

| Leaving Group Ability | Poor | Excellent |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The differential reactivity of the C-I and C-F bonds makes this compound an ideal substrate for selective functionalization via palladium-catalyzed cross-coupling reactions. These reactions almost exclusively occur at the more labile carbon-iodine bond.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. For this compound, the C-I bond serves as the reactive site for oxidative addition to a Palladium(0) catalyst. This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the 3-position, while leaving the C-F bond intact. mdpi.comnih.gov The reaction is valued for its mild conditions and high tolerance for various functional groups, including the amino and carboxylic acid moieties present on the substrate. mdpi.com Studies on similar ortho-haloaniline substrates demonstrate that the unprotected amine does not inhibit the catalytic cycle and can participate effectively in the coupling. nih.gov

Buchwald-Hartwig Amination: This is another key palladium-catalyzed reaction used to form carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It involves the coupling of an aryl halide with an amine. The C-I bond of this compound is highly susceptible to this transformation, enabling the synthesis of more complex diamine structures by reacting it with primary or secondary amines. The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide array of amines under relatively mild conditions. wikipedia.org

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |

| Suzuki-Miyaura | Boronic acid or ester (R-B(OR)₂) | C-C | Pd(PPh₃)₄, Pd(OAc)₂ with ligands like SPhos or XPhos |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd₂(dba)₃ with ligands like BINAP or Josiphos |

Role of Iodine as a Leaving Group in Catalytic Processes

The success of the aforementioned cross-coupling reactions hinges on the ability of the iodine atom to function as an effective leaving group. In the context of palladium catalysis, the catalytic cycle is typically initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. This step involves the cleavage of the C-I bond and the formation of an Ar-Pd(II)-I intermediate.

The rate of this oxidative addition step is inversely related to the strength of the carbon-halogen bond. The C-I bond, being the weakest among the carbon-halogen bonds (excluding astatine), undergoes oxidative addition much more readily than C-Br, C-Cl, or C-F bonds. This high reactivity is a primary reason why iodoarenes are often the substrates of choice for developing and optimizing new catalytic methodologies. In more specialized contexts, such as in diaryliodonium salts, the iodine-based substituent can be considered a "super leaving group," with reactivity far exceeding that of standard leaving groups like triflates. rsc.org

Exploration of Hypervalent Iodine Chemistry for Further Functionalization

Beyond its role as a leaving group, the iodine atom in this compound can be directly targeted to expand its synthetic utility through hypervalent iodine chemistry. By oxidizing the iodine atom from its standard I(I) state to a hypervalent I(III) or I(V) state, the compound can be converted from a substrate into a reactive reagent capable of mediating a wide range of chemical transformations. nih.gov

Hypervalent iodine reagents are known for their low toxicity, high functional group tolerance, and stability in various media, making them attractive alternatives to heavy metal-based reagents. nih.govbeilstein-journals.org

Potential transformations involving the formation of hypervalent iodine species from the this compound backbone include:

Formation of (Diacetoxyiodo)arenes (ArI(OAc)₂): Oxidation with reagents like peracetic acid can convert the iodo group into a diacetoxyiodo group. This species can then act as a mild oxidant or as a source for electrophilic functionalization.

Synthesis of Iodonium Salts ([Ar₂I]⁺X⁻): The iodoarene can be coupled with another aromatic compound to form diaryliodonium salts. These salts are powerful arylating agents, capable of transferring one of the aryl groups to a wide range of nucleophiles. rsc.org

Use as Precursors for Other Functionalizations: Hypervalent iodine reagents derived from the parent molecule could be used for reactions such as azidations, fluorinations, or alkynylations on other substrates. nih.govtandfonline.com

| Hypervalent Iodine Species | Typical Synthesis Method | Key Application |

| Ar-I(OAc)₂ | Oxidation with peracetic acid | Mild oxidant, Electrophilic functionalization |

| Ar-IF₂ | Fluorination of an iodoarene | Fluorinating agent |

| [Ar-I-Ar']⁺X⁻ (Iodonium Salt) | Reaction with another arene under oxidative conditions | Aryl-transfer (arylation) agent |

| Ar-I=O (Iodosylarene) | Hydrolysis of ArICl₂ | Oxygen-transfer agent |

Derivatives and Analogues of 2 Amino 6 Fluoro 3 Iodobenzoic Acid: Structure Reactivity Relationships

Synthesis and Reactivity of Monohalogenated and Dihalogenated Aminobenzoic Acids

The synthesis and reactivity of halogenated aminobenzoic acids are of significant interest due to their roles as versatile building blocks in medicinal and materials chemistry. The nature and position of the halogen substituents dictate the electronic and steric properties of the molecule, thereby controlling its behavior in chemical reactions.

Comparison with 2-Amino-3-iodobenzoic Acid Analogues

The presence of a fluorine atom at the 6-position in 2-Amino-6-fluoro-3-iodobenzoic acid introduces significant differences in reactivity compared to its analogue, 2-Amino-3-iodobenzoic acid. The strong electron-withdrawing nature of fluorine deactivates the aromatic ring, making it less susceptible to electrophilic substitution. masterorganicchemistry.com Conversely, the fluorine atom can enhance the acidity of the carboxylic acid and influence the nucleophilicity of the amino group. The steric bulk of the iodine atom at the 3-position in both molecules plays a crucial role in directing incoming reagents.

| Compound | Key Structural Difference | Impact on Reactivity |

| This compound | Presence of a fluorine atom at the 6-position. | Deactivates the aromatic ring towards electrophilic substitution due to the electron-withdrawing nature of fluorine. masterorganicchemistry.com Increases the acidity of the carboxylic acid. |

| 2-Amino-3-iodobenzoic acid | Lacks a fluorine atom. | The aromatic ring is more susceptible to electrophilic attack compared to its fluorinated counterpart. |

Interactive Data Table: Comparison of Properties

| Property | This compound | 2-Amino-3-iodobenzoic acid |

|---|---|---|

| Aromatic Ring Reactivity | Lower | Higher |

Comparison with 2-Amino-6-fluorobenzoic Acid Analogues

| Compound | Key Structural Difference | Impact on Reactivity |

| This compound | Presence of an iodine atom at the 3-position. | The C-I bond provides a reactive site for cross-coupling reactions. organic-chemistry.org The iodine atom can participate in halogen bonding. nih.govresearchgate.net |

| 2-Amino-6-fluorobenzoic acid | Lacks an iodine atom. | Less versatile for transformations requiring a leaving group at the 3-position. |

Interactive Data Table: Reactivity Comparison

| Reaction Type | This compound | 2-Amino-6-fluorobenzoic acid |

|---|---|---|

| Cross-Coupling Reactions | Favorable at the C-I bond | Not applicable at the 3-position |

Impact of Halogen Position on Reaction Outcomes

The regiochemistry of halogen substitution on the aminobenzoic acid ring is a critical determinant of reaction outcomes. Halogens are generally ortho-, para-directing in electrophilic aromatic substitution, despite being deactivating. masterorganicchemistry.com However, the interplay of electronic effects (induction vs. resonance) and steric hindrance from the amino and carboxyl groups, along with the halogens themselves, can lead to complex and sometimes counterintuitive reactivity patterns. acs.org For instance, the relative positions of the halogens in dihalogenated aminobenzoic acids can influence their ability to form intramolecular hydrogen bonds, which in turn affects their solubility and reactivity.

Incorporation into Polyfunctional Organic Structures

This compound serves as a valuable precursor for the synthesis of more complex, polyfunctional organic molecules. The distinct reactivity of its three functional groups—the amino, carboxylic acid, and iodo groups—allows for selective transformations. For example, the amino group can be acylated or alkylated, the carboxylic acid can be esterified or converted to an amide, and the iodo group can be subjected to various cross-coupling reactions. This orthogonal reactivity is highly desirable in multistep organic synthesis, enabling the construction of intricate molecular frameworks.

Development of Biaryl Compounds via Cross-Coupling

The presence of the carbon-iodine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govgoogle.com This reaction allows for the formation of a carbon-carbon bond between the iodinated aromatic ring and another aryl group, typically from an arylboronic acid. organic-chemistry.orgnumberanalytics.com This methodology is a powerful tool for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. nih.govnih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can be tuned to optimize the yield and selectivity of the desired biaryl product. nih.gov

Formation of Heterocyclic Ring Systems from this compound Precursors

The ortho-relationship between the amino and carboxylic acid groups in this compound facilitates the construction of various heterocyclic ring systems. Anthranilic acids are well-known precursors for the synthesis of heterocycles like quinazolines, acridones, and benzodiazepines. orgsyn.org The presence of the fluorine and iodine substituents can further influence the course of these cyclization reactions and the properties of the resulting heterocyclic products. For instance, the amino group can react with a suitable carbonyl compound to form an imine, which can then undergo an intramolecular cyclization with the carboxylic acid to form a heterocyclic ring. The halogen substituents can then be further functionalized in subsequent synthetic steps.

Applications of 2 Amino 6 Fluoro 3 Iodobenzoic Acid As a Synthetic Intermediate

Role in the Construction of Complex Organic Molecules

2-Amino-6-fluoro-3-iodobenzoic acid serves as a fundamental building block for the synthesis of more elaborate organic structures. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This reactivity allows for the introduction of a wide range of substituents at the 3-position of the benzoic acid ring, paving the way for the assembly of complex molecular architectures. Furthermore, the amino group can direct ortho-metalation, providing another avenue for functionalization of the aromatic ring. nih.gov

Precursor for Pharmacologically Relevant Scaffolds

The structural motif of this compound is embedded in numerous compounds of medicinal interest. Its utility as a precursor for pharmacologically relevant scaffolds is a significant area of research.

Halogenated anthranilic acid derivatives are recognized as a novel chemical platform for the development of antagonists for receptors such as the androgen receptor, which is a target in prostate cancer therapy. nih.gov The specific substitution pattern of this compound, combining a fluorine atom known to enhance biological activity and an iodine atom for further derivatization, makes it a promising starting material for the synthesis of new therapeutic agents. smolecule.com Research on similar compounds, such as 2-amino-3-chlorobenzoic acid produced by Streptomyces coelicolor, has shown potent antibacterial and potential anticancer activities. mdpi.com This highlights the potential of halogenated aminobenzoic acids in drug discovery.

Indole (B1671886) and its derivatives are ubiquitous in biologically active natural products and pharmaceuticals. The synthesis of substituted indoles is a key focus in medicinal chemistry. One established method for constructing the indole core is through the cyclization of ortho-haloaniline derivatives. A one-pot, four-component reaction involving ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides has been developed for the synthesis of 3-iodoindoles. beilstein-journals.org Given that this compound is an ortho-haloaniline, it represents an ideal precursor for the synthesis of highly functionalized indoles, where the fluorine and iodo groups can be strategically retained or further modified.

Acridine-based compounds have a long history in medicinal chemistry, exhibiting a range of activities including anticancer and antimicrobial properties. The synthesis of fluoroacridines can be achieved from fluorinated anthranilic acid precursors. Additionally, the amino and carboxylic acid groups of anthranilic acid derivatives can be utilized to construct multidentate ligands for coordination chemistry. These ligands can then be used to form metal complexes with potential applications in catalysis or as therapeutic agents. nih.govcapes.gov.br The structure of this compound provides a foundation for creating novel fluoroacridines and tridentate ligands with potentially unique coordination properties and biological activities.

Utility in Material Science Applications for Functional Materials

The applications of this compound extend beyond the realm of life sciences into the field of material science.

Halogenated organic compounds are of significant interest in the development of organic semiconductors. The introduction of halogen atoms can modulate the electronic properties, crystal packing, and stability of the materials. smolecule.com While direct applications of this compound in this area are not yet extensively documented, a similar compound, 2-amino-3-iodobenzoic acid, has been noted for its use in creating functionalized surfaces and polymers. The combination of fluorine and iodine in the target molecule could lead to materials with tailored electronic and optical properties, making it a promising candidate for research in organic electronics.

Following a comprehensive search for scientific literature and data, information regarding the specific applications of the chemical compound This compound in the fields of photovoltaic devices and organometallic catalysis could not be located.

While the compound is listed in several chemical supplier catalogs, and a potential, though unrelated, application as a radiopharmaceutical precursor has been noted in a comparative table , no substantive information is available to fulfill the request for content on the specified topics. Research on related isomers, such as 2-Amino-5-iodobenzoic acid in solar cells, exists but does not pertain to the specific compound .

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content strictly adhering to the provided outline.

Computational and Theoretical Investigations of 2 Amino 6 Fluoro 3 Iodobenzoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules with a favorable balance of accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 2-Amino-6-fluoro-3-iodobenzoic acid, this involves finding the set of atomic coordinates that corresponds to a minimum on the potential energy surface. DFT methods, utilizing functionals like B3LYP or PBE and basis sets such as 6-311G(d,p), are commonly employed for this purpose. nih.gov The optimization process ensures that the calculated structure is at a true energy minimum, which is confirmed by ensuring there are no negative vibrational frequencies. nih.gov

Molecules with rotatable single bonds, such as the C-C bond between the carboxylic acid group and the benzene (B151609) ring, or the C-N bond of the amino group, can exist in different spatial arrangements known as conformers. Conformational analysis is the study of these different conformers and their relative energies. Identifying the lowest-energy conformer is crucial, as it represents the most populated and stable form of the molecule under given conditions. nih.govaalto.fi For amino acids and their derivatives, computational methods like Bayesian optimization have been used to efficiently search the conformational space to identify these stable structures. nih.govaalto.fi The relative energies of different conformers of this compound would be determined to understand its structural preferences.

Table 1: Example of Calculated Relative Energies for Molecular Conformers This table is illustrative and shows typical data obtained from a conformational analysis. Specific values for this compound would require a dedicated computational study.

| Conformer | Relative Energy (kcal/mol) | Description |

| 1 | 0.00 | Global minimum energy conformer. |

| 2 | 1.52 | Higher energy conformer due to rotation around the C-COOH bond. |

| 3 | 2.78 | Higher energy conformer due to rotation of the -NH2 group. |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, DFT calculations would determine the energies of these orbitals. The presence of electron-donating (amino) and electron-withdrawing (fluoro, iodo, carboxylic acid) groups would significantly influence the energies and spatial distribution of the HOMO and LUMO. nih.gov

Table 2: Illustrative Frontier Orbital Energies This table demonstrates typical output from a DFT electronic structure calculation. Values are hypothetical for this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.25 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. These calculations are performed after a successful geometry optimization. nih.gov The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the approximations inherent in the theoretical models. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. researchgate.net

Comparing the scaled theoretical spectrum with an experimental one is a powerful method for validating the calculated structure and for making definitive assignments of the vibrational modes to specific atomic motions, such as C-H stretching, N-H bending, or C=O stretching. researchgate.netnih.gov For this compound, this would allow for a detailed understanding of its vibrational properties.

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies This table illustrates how theoretical data is compared with experimental results for vibrational mode assignment. The data is representative for a substituted aminobenzoic acid.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

| ν(O-H) | ~3400 | ~3410 | O-H stretch of carboxylic acid |

| ν(N-H) | ~3350 | ~3360 | Asymmetric N-H stretch |

| ν(C=O) | ~1680 | ~1685 | Carbonyl stretch of carboxylic acid |

| δ(N-H) | ~1620 | ~1625 | N-H scissoring |

| ν(C-I) | ~550 | ~555 | C-I stretch |

| ν(C-F) | ~1250 | ~1245 | C-F stretch |

A Molecular Electrostatic Potential (MEP) surface is a 3D map of the charge distribution around a molecule. It is calculated to visualize the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). The MEP is an invaluable tool for predicting a molecule's reactivity towards electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. nih.gov

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen of the amino group, indicating these are sites for electrophilic attack. Positive potential would be expected around the acidic hydrogen of the carboxyl group and the hydrogens of the amino group, marking them as sites for nucleophilic interaction.

Quantum Chemical Calculations for Thermochemical Properties

Beyond structure and electronics, quantum chemical calculations can predict key thermochemical properties. These calculations, typically performed as part of the frequency analysis at a specific temperature and pressure, provide values for thermodynamic quantities such as entropy (S), heat capacity (Cv), and enthalpy (H). nih.gov This information is vital for understanding the stability and reactivity of the molecule under various thermodynamic conditions.

Table 4: Example of Calculated Thermochemical Data This table shows representative thermochemical data that can be obtained from quantum chemical calculations at a standard state (e.g., 298.15 K and 1 atm). The values are illustrative.

| Thermodynamic Property | Calculated Value |

| Total Enthalpy (H) | -X.XXXX Hartree |

| Molar Heat Capacity (Cv) | XX.X cal/mol·K |

| Entropy (S) | XXX.X cal/mol·K |

Modeling of Supramolecular Interactions

The substituents on the this compound molecule (carboxylic acid, amino group, fluorine, and iodine) make it an excellent candidate for forming complex supramolecular structures through non-covalent interactions. Computational modeling can be used to investigate these interactions, which include hydrogen bonds (O-H···O, N-H···O, N-H···N) and, notably, halogen bonds.

The iodine atom, particularly when attached to an electron-withdrawing ring, can act as a Lewis acidic center (a halogen bond donor) and interact with Lewis bases like nitrogen or oxygen atoms. nih.gov Theoretical studies on similar fluorinated iodo-benzoic acids have shown that these halogen bonds can be highly directional and comparable in strength to hydrogen bonds, playing a key role in dictating the crystal packing and formation of larger molecular assemblies. nih.gov Modeling would allow for the exploration of potential dimers, chains, or other architectures formed by this compound, predicting their geometries and stabilization energies.

Analysis of Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in dictating the supramolecular assembly of this compound. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the nature and strength of these interactions.

The primary hydrogen bond donors in the molecule are the carboxylic acid proton and the protons of the amino group. The acceptors include the carboxylic oxygen, the amino nitrogen, and the fluorine atom. Intramolecular hydrogen bonds are of particular interest as they influence the conformation of the molecule. An intramolecular N—H···O hydrogen bond between the amino group and the carboxylic oxygen can lead to the formation of a stable six-membered ring structure, a common feature in 2-aminobenzoic acids. This interaction contributes to the planarity of the molecule.

In the solid state, intermolecular hydrogen bonds dominate the crystal packing. The most prominent of these is the classic carboxylic acid dimer, where two molecules are linked by a pair of O—H···O hydrogen bonds, forming a characteristic R2(8) ring motif. Additionally, the amino group can participate in N—H···O or N—H···N hydrogen bonds, leading to the formation of extended one-, two-, or three-dimensional networks. While less common, weak N—H···F hydrogen bonds may also be observed.

Computational analyses provide quantitative data on these interactions. The strength of a hydrogen bond can be estimated from the calculated bond distance, bond angle, and the vibrational frequency shift of the donor X-H bond. Natural Bond Orbital (NBO) analysis is another powerful tool used to quantify the charge transfer between the donor and acceptor orbitals, providing a measure of the bond energy.

Table 1: Representative Calculated Hydrogen Bond Parameters for a Dimer of a Halogenated Aminobenzoic Acid

| Interaction | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

| O—H···O | 2.65 | 175 | -8.5 |

| N—H···O | 3.05 | 160 | -3.2 |

Note: The data in this table is representative and based on computational studies of structurally similar aminobenzoic acids. The exact values for this compound would require specific calculations.

Exploration of Halogen Bonding Interactions

A key feature of this compound is the presence of an iodine atom, which can act as a halogen bond donor. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as the σ-hole, interacts with a nucleophilic site. The strength of this interaction is influenced by the polarizability of the halogen and the electron-withdrawing nature of the substituents on the aromatic ring. The fluorine atom at the ortho position enhances the electrophilicity of the iodine's σ-hole, making it a more potent halogen bond donor.

Computational studies are essential for identifying and characterizing halogen bonds, as they are often weaker and more directional than hydrogen bonds. These calculations can predict the geometry of the interaction, with the C—I···X angle typically being close to 180°. The interaction energy of halogen bonds can be calculated using high-level ab initio methods or DFT.

In the context of this compound, the iodine atom can form halogen bonds with various acceptors, including the oxygen or nitrogen atoms of neighboring molecules. These I···O or I···N interactions can act in concert with hydrogen bonds to direct the formation of complex supramolecular architectures, such as one-dimensional chains or two-dimensional sheets nih.gov. The interplay between hydrogen and halogen bonding is a key area of research in crystal engineering, and this molecule provides an excellent platform for such studies nih.gov.

The fluorination of the aryl ring has been shown to shorten and strengthen halogen bonds in related iodo-benzoic acids. This is attributed to the electron-withdrawing nature of fluorine, which enhances the positive character of the σ-hole on the iodine atom.

Table 2: Representative Calculated Halogen Bond Parameters

| Interaction | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

| C—I···O | 2.90 | 170 | -4.5 |

| C—I···N | 3.00 | 175 | -3.8 |

Note: The data in this table is representative and based on computational studies of structurally similar iodobenzoic acids. The exact values for this compound would require specific calculations.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathways, locate transition states, and calculate activation energies. This information is invaluable for understanding reaction kinetics and for optimizing reaction conditions.

For example, the synthesis of derivatives of this compound often involves reactions at the amino or carboxylic acid groups, or substitution of the halogen atoms. DFT calculations can be used to model these transformations. For instance, in an amide coupling reaction at the carboxylic acid group, calculations can elucidate the stepwise mechanism involving the formation of a tetrahedral intermediate and can predict the energy barrier for this process.

Similarly, the simulation of transition states is crucial for understanding the regioselectivity of electrophilic aromatic substitution reactions. The calculated energies of the possible intermediates can explain why a particular isomer is formed preferentially. For reactions involving the iodine atom, such as Suzuki or Sonogashira coupling, computational studies can model the oxidative addition and reductive elimination steps of the catalytic cycle, providing insights into the role of the catalyst and the ligands.

The presence of multiple functional groups can lead to competing reaction pathways. For instance, intramolecular cyclization to form a benzoxazinone (B8607429) is a potential side reaction during acylation of the amino group . Computational modeling can predict the relative activation barriers for the desired intermolecular reaction versus the undesired intramolecular cyclization, guiding the choice of reagents and reaction conditions to favor the desired product.

Table 3: Illustrative Calculated Activation Energies for Plausible Reaction Steps

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| Amide Bond Formation | Formation of tetrahedral intermediate | 15 - 20 |

| Suzuki Coupling | Oxidative addition of aryl iodide to Pd(0) | 10 - 15 |

| Intramolecular Cyclization | Formation of benzoxazinone | 12 - 18 |

Note: The data in this table is illustrative and represents typical ranges for these types of reaction steps. The exact values for reactions involving this compound would necessitate specific computational studies.

Concluding Remarks and Future Research Directions

Synthesis of Novel Derivatives with Tailored Functionalities

The inherent functionalities of 2-amino-6-fluoro-3-iodobenzoic acid serve as anchor points for the synthesis of a diverse library of derivatives. The amino group can be readily acylated, alkylated, or transformed into various nitrogen-containing heterocycles. nih.gov Simultaneously, the carboxylic acid group can be converted into esters, amides, or other functional groups, providing another axis for diversification. wikipedia.org

The most significant potential lies in the reactivity of the carbon-iodine bond, which is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Future work should focus on systematically exploring reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings to introduce a wide array of aryl, alkynyl, vinyl, and amino substituents at the 3-position. This approach allows for the modular and efficient construction of complex molecular architectures that would be difficult to access through other means. The combination of these transformations could lead to novel compounds with tailored electronic, optical, or biological properties, such as kinase inhibitors or specialized molecular probes. researchgate.netnamiki-s.co.jp

Potential Synthetic Modifications and Their Functional Goals

| Reaction Type | Target Functional Group | Potential Application Area |

|---|---|---|

| Suzuki Coupling | Biaryl systems | Medicinal Chemistry, Organic Electronics |

| Sonogashira Coupling | Aryl-alkynes | Materials Science, Fluorescent Probes |

| Buchwald-Hartwig Amination | Di- and Tri-arylamines | Organic Light-Emitting Diodes (OLEDs) |

| Amide Coupling | Peptidomimetics, Polymers | Drug Discovery, Materials Science |

Exploration of New Catalytic Systems for Efficient Transformations

While standard palladium and copper catalysts are effective for many transformations involving aryl iodides, there is considerable room for innovation. Future research should explore the use of more sustainable and efficient catalytic systems. This includes the development of catalysts based on earth-abundant metals like iron, nickel, or cobalt, which offer a greener and more cost-effective alternative to precious metals. beilstein-journals.org

Furthermore, the unique electronic environment of the this compound substrate, shaped by both electron-donating (amino) and electron-withdrawing (fluoro, carboxyl) groups, may require bespoke catalyst and ligand design for optimal performance. High-throughput screening of catalyst libraries could accelerate the discovery of systems that provide high yields and selectivity for challenging cross-coupling reactions. Additionally, iridium-catalyzed C-H activation could be explored for functionalization at other positions on the aromatic ring, offering pathways to even more complex derivatives. nih.gov The development of photocatalytic or electrocatalytic methods for activating the C-I bond represents another promising frontier, potentially enabling transformations under milder and more environmentally friendly conditions. beilstein-journals.org

Advanced Applications in Chemical Biology and Materials Science

The trifunctional nature of this compound makes it an attractive scaffold for applications in chemical biology and materials science. The presence of heavy atoms (iodine) and fluorine suggests potential uses in bio-imaging. For instance, derivatives could be developed as contrast agents for X-ray imaging or as probes for nuclear magnetic resonance (NMR) spectroscopy. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. rsc.org

The ability to form halogen bonds, particularly with the iodine atom, is an emerging area of interest for designing molecules with high target affinity in drug discovery. namiki-s.co.jpacs.org This non-covalent interaction can be exploited to create highly specific ligands for protein binding sites. In materials science, the rigid benzoic acid core, combined with the potential for extensive functionalization, could be used to construct novel polymers, liquid crystals, or organic semiconductors. The introduction of chromophoric or electronically active groups via cross-coupling reactions could lead to materials with tailored photophysical properties for applications in sensors or organic electronics.

Potential Advanced Applications

| Field | Application | Key Structural Feature(s) |

|---|---|---|

| Chemical Biology | Protein Ligands / Inhibitors | Halogen bonding (Iodine), Enhanced binding (Fluorine) namiki-s.co.jpacs.org |

| Molecular Probes | Fluorescence (via derivatization), NMR/X-ray contrast | |

| Materials Science | Organic Semiconductors | Extended π-conjugation (via cross-coupling) |

| Specialty Polymers | Rigid backbone, functional side chains |

Development of Sustainable and Eco-Friendly Synthetic Routes for Halogenated Benzoic Acids

The future production and use of this compound and its derivatives should be guided by the principles of green chemistry. rsc.org Current multi-step syntheses of highly substituted aromatics often involve harsh reagents, significant solvent waste, and poor atom economy. A key area for future research is the development of more sustainable synthetic routes.

This could involve enzymatic halogenation, which offers high selectivity under mild, aqueous conditions and avoids the use of toxic halogenating agents. rsc.orgnih.gov Another approach is to develop catalytic C-H activation and functionalization methods that bypass the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. beilstein-journals.orgcas.cn Research into flow chemistry processes for halogenation and subsequent transformations could also improve safety, efficiency, and scalability while minimizing environmental impact. researchgate.net The use of greener solvents, such as deep eutectic solvents or biomass-derived alternatives, and the development of recyclable catalysts are critical goals for the sustainable production of this and other halogenated aromatic compounds. researchgate.nettaylorfrancis.com

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Amino-6-fluoro-3-iodobenzoic acid, and how can reaction conditions be optimized for improved yield?

- Methodology :

- Step 1 : Start with a halogenated benzoic acid precursor (e.g., 2-amino-3-fluorobenzoic acid) and introduce iodine via electrophilic substitution or metal-catalyzed cross-coupling. For example, use Ullmann coupling with copper iodide to introduce iodine at position 3 .

- Step 2 : Optimize solvent (e.g., DMF or THF) and temperature (80–120°C) to balance reactivity and stability. Monitor reaction progress via TLC or HPLC.

- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yield improvements (e.g., from 60% to 85%) can be achieved by adjusting stoichiometry (1:1.2 molar ratio of precursor to iodinating agent) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm aromatic proton environments and -NMR to verify fluorine substitution patterns. -NMR helps identify carboxylate and iodine-adjacent carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 295.92).

- Infrared (IR) Spectroscopy : Detect carboxylate (1700–1750 cm) and amine (3300–3500 cm) functional groups.

- Conflict Resolution : If NMR signals overlap, use 2D-COSY or HSQC to resolve ambiguities. Cross-validate with X-ray crystallography if crystalline .

Q. What are the critical safety considerations when handling this compound, particularly during synthesis and waste disposal?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential iodine vapor release.

- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Collect halogenated byproducts in designated containers for incineration .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate electron density maps (e.g., using Gaussian 16) to identify electrophilic sites. The iodine atom’s σ-hole in the C–I bond is a key target for nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents enhance iodine’s leaving group ability). Compare activation energies for SNAr vs. radical pathways .

Q. What strategies are recommended for investigating this compound as a potential enzyme inhibitor?

- Methodology :

- Assay Design : Use fluorescence-based assays (e.g., quenching tryptophan residues in target enzymes) to measure binding affinity.

- Kinetic Studies : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive vs. non-competitive).

- Structural Analysis : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) and resolve structures via X-ray crystallography to identify binding pockets .

Q. How should researchers address contradictions in spectral data or biological activity reports for this compound?

- Methodology :

- Reproducibility Checks : Repeat experiments under identical conditions (solvent purity, temperature control).

- Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem, Reaxys) to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous results.

- Contextual Factors : Evaluate solvent polarity’s impact on NMR shifts or biological activity (e.g., DMSO vs. aqueous buffers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

(Note: This is a representative scheme for the proposed transformation.)

(Note: This is a representative scheme for the proposed transformation.)